Introduction: Situating a Key Intermediate in Modern Chemistry
Introduction: Situating a Key Intermediate in Modern Chemistry
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene
In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is fundamentally governed by its physical properties. These properties dictate everything from reaction kinetics and purification strategies to a potential drug candidate's ultimate bioavailability and metabolic profile. 2-Bromo-4-nitro-1-(trifluoromethyl)benzene (CAS No. 875238-74-7) is a substituted nitrobenzene that serves as a versatile building block. The strategic placement of its functional groups—a bromo moiety, a nitro group, and a trifluoromethyl group—creates a unique electronic and steric profile, making it a valuable intermediate for introducing complex functionalities.
This guide provides an in-depth analysis of the core physical properties of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene. Moving beyond a simple datasheet, we will explore the practical implications of these properties, outline robust experimental methodologies for their determination, and contextualize their importance for researchers, scientists, and drug development professionals. Understanding this physicochemical profile is the first step in leveraging this molecule's full synthetic potential. The physicochemical properties of drug molecules are pivotal, influencing their efficacy and safety from the laboratory bench to clinical application[1][2].
Molecular Identity and Core Physicochemical Parameters
A molecule's identity begins with its structure and fundamental physical constants. These values are the primary reference points for any scientist working with the compound. It is crucial to distinguish this compound from its isomers, such as 2-Bromo-1-nitro-4-(trifluoromethyl)benzene (CAS No. 132839-58-8), as their physical properties and reactivity can differ significantly[3].
Table 1: Core Physicochemical Properties of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene
| Property | Value | Source |
| IUPAC Name | 2-bromo-4-nitro-1-(trifluoromethyl)benzene | [4] |
| CAS Number | 875238-74-7 | [4] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [4] |
| Molecular Weight | 270.00 g/mol | [4][5] |
| Exact Mass | 268.92993 Da | [4][5] |
| Boiling Point | 258 °C (at 760 mmHg) | [5] |
| Density | 1.8 ± 0.1 g/cm³ | [5] |
| Flash Point | 110 °C | [5] |
| Refractive Index | 1.514 | [5] |
| Polar Surface Area (PSA) | 45.8 Ų | [4][5] |
| XLogP3 (Lipophilicity) | 3.3 | [4][5] |
The Physicochemical Profile: A Deeper Analysis
Simply listing properties is insufficient; a senior scientist must understand what these numbers imply for practical, real-world applications. The interplay between these values determines how the compound behaves in both a reaction flask and a biological system.
Thermal & Physical Stability
The boiling point of 258 °C is relatively high, which is characteristic of aromatic compounds with multiple polar and heavy substituents. This high boiling point indicates strong intermolecular forces. From a practical standpoint, this suggests that purification via distillation would require vacuum conditions to lower the boiling point and prevent potential thermal decomposition, a common risk with nitro-containing aromatic compounds.
The flash point of 110 °C is the lowest temperature at which the compound's vapors will ignite in the presence of an ignition source[5]. While not classified as highly flammable, this value necessitates that the compound be handled away from open flames and sparks, especially when heated.
Solubility, Lipophilicity, and Membrane Permeability
In drug discovery, the balance between solubility and lipophilicity is paramount for achieving systemic exposure[1].
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Lipophilicity (XLogP3 = 3.3) : The partition coefficient (LogP) is a measure of a compound's differential solubility between an oil (typically octanol) and water. A value of 3.3 indicates that 2-Bromo-4-nitro-1-(trifluoromethyl)benzene is significantly more soluble in lipids than in water, making it a lipophilic compound[4][5]. High lipophilicity can enhance binding to target proteins and improve permeation across lipid-rich biological membranes[1][6]. However, excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity[7][8].
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Polar Surface Area (PSA = 45.8 Ų) : PSA is the sum of the van der Waals surface areas of polar atoms (oxygens and nitrogens) in a molecule. It is a strong predictor of a drug's ability to permeate cell membranes. A PSA of 45.8 Ų is well within the desirable range for good oral bioavailability (typically < 140 Ų) and CNS penetration (typically < 90 Ų). This value, contributed primarily by the nitro group, provides a degree of polarity that helps balance the high lipophilicity of the substituted benzene ring.
The combination of a high XLogP3 and a moderate PSA suggests that derivatives of this molecule could be optimized to achieve a good balance between membrane permeability and aqueous solubility, a key objective in medicinal chemistry[1].
Caption: The critical trade-off between lipophilicity and solubility in drug design.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all physical properties must be verifiable through robust experimental protocols. The following methodologies represent standard, self-validating approaches used in modern research laboratories.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: While a traditional melting point apparatus provides a range, DSC offers a highly precise melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus). This data is critical for assessing purity, polymorphism, and stability.
Methodology:
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Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards to ensure temperature and enthalpy accuracy.
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Sample Preparation: Accurately weigh 1-3 mg of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
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Thermal Program: Place both the sample and reference pans into the DSC cell. Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
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Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C). A constant flow of inert nitrogen gas (20-50 mL/min) should be maintained to prevent oxidative degradation.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak is integrated to calculate the enthalpy of fusion. A sharp, single peak is indicative of a high-purity sample.
Protocol 2: Kinetic Solubility Assessment by Nephelometry
Causality: In early drug discovery, determining the precise thermodynamic solubility is time-consuming. A high-throughput kinetic solubility assay provides a rapid assessment of a compound's propensity to precipitate from a solution, guiding initial formulation and screening efforts.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubation: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation to reach a pseudo-equilibrium.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
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Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only controls.
Caption: Workflow for the physicochemical characterization of a new chemical entity.
Conclusion: A Profile of a Versatile Chemical Intermediate
The physical properties of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene—characterized by a high boiling point, moderate flash point, significant lipophilicity (XLogP3 of 3.3), and a favorable Polar Surface Area (45.8 Ų)—define it as a classic aromatic intermediate with significant potential. These parameters provide a clear roadmap for its handling, purification, and synthetic application. For drug development professionals, the physicochemical profile suggests that this scaffold is a promising starting point for designing molecules capable of penetrating biological membranes. However, its inherent lipophilicity and poor aqueous solubility must be carefully managed through subsequent chemical modification to optimize the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A thorough understanding and experimental validation of these core properties are, therefore, not merely academic exercises; they are prerequisites for efficient and successful research and development.
References
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Di, L., & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]
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Scifinder. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
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Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]
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Smith, D. A., & Waterman, D. P. (2020). Physical Properties in Drug Design. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66545383, 2-Bromo-4-nitro-1-(trifluoromethyl)benzene. Retrieved from [Link]
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Reactants
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